tert-butyl 2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
CAS No.: 1385626-50-5
Cat. No.: VC11812229
Molecular Formula: C16H19N3O4S
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1385626-50-5 |
|---|---|
| Molecular Formula | C16H19N3O4S |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | tert-butyl 2-(furan-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
| Standard InChI | InChI=1S/C16H19N3O4S/c1-16(2,3)23-15(21)19-7-6-10-12(9-19)24-14(17-10)18-13(20)11-5-4-8-22-11/h4-5,8H,6-7,9H2,1-3H3,(H,17,18,20) |
| Standard InChI Key | MZFAFUGTCCBASS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CO3 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CO3 |
Introduction
tert-Butyl 2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a complex organic compound featuring a thiazolopyridine core, a furan-2-carboxamido group, and a tert-butyl ester. This compound is of significant interest in scientific research due to its unique structural features and potential applications in medicinal chemistry and material science.
Synthesis and Chemical Reactions
The synthesis of tert-Butyl 2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate typically involves multi-step organic reactions. Optimizing reaction conditions such as temperature, catalysts, and solvent choice is crucial for achieving high yields and purity.
The compound can participate in various chemical reactions:
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Nucleophilic substitutions and electrophilic additions involving the thiazolopyridine moiety.
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Amide bond formation and hydrolysis reactions involving the furan-2-carboxamido group.
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Hydrolysis of the tert-butyl ester under acidic or basic conditions to yield the corresponding carboxylic acid.
Biological Activities and Potential Applications
Preliminary studies suggest that tert-Butyl 2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate may exhibit antimicrobial and anticancer properties, making it a candidate for further pharmacological evaluation. The mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors, which can modulate their activity and lead to therapeutic effects.
| Biological Activity | Potential Application |
|---|---|
| Antimicrobial | Infection treatment |
| Anticancer | Cancer therapy |
Comparison with Similar Compounds
Several compounds share structural similarities with tert-Butyl 2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate. For example:
| Compound Name | Key Features | Biological Activities |
|---|---|---|
| Tert-Butyl 2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate | Contains a thiophene ring instead of furan | Different biological activities |
| Tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate | Amino group instead of furan-2-carboxamido | Potential use in drug design due to increased polarity |
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